molecular formula C25H28O4S2 B12621825 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol CAS No. 919492-70-9

3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol

Cat. No.: B12621825
CAS No.: 919492-70-9
M. Wt: 456.6 g/mol
InChI Key: BOXLOLCJTDSCSS-UHFFFAOYSA-N
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Description

3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol is an organic compound characterized by its complex structure, which includes methoxyphenyl, phenyl, and methyldisulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using benzene and a suitable catalyst.

    Formation of the Methyldisulfanyl Group: The methyldisulfanyl group is introduced through a thiol-disulfide exchange reaction, using a suitable thiol and oxidizing agent.

    Final Assembly: The final step involves the coupling of the methoxyphenyl, phenyl, and methyldisulfanyl intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
  • 1,3-Bis(4-methoxyphenyl)-1-propanone
  • Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate)

Uniqueness

3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyldisulfanyl group, in particular, provides unique reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

919492-70-9

Molecular Formula

C25H28O4S2

Molecular Weight

456.6 g/mol

IUPAC Name

3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(methyldisulfanyl)propan-1-ol

InChI

InChI=1S/C25H28O4S2/c1-27-22-13-9-20(10-14-22)25(19-7-5-4-6-8-19,29-18-24(17-26)31-30-3)21-11-15-23(28-2)16-12-21/h4-16,24,26H,17-18H2,1-3H3

InChI Key

BOXLOLCJTDSCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)SSC

Origin of Product

United States

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